Ferulato de geranilo

Descripción general

Descripción

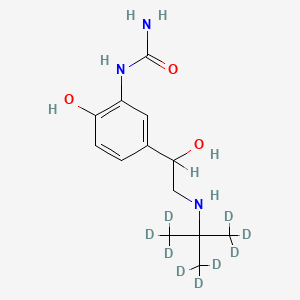

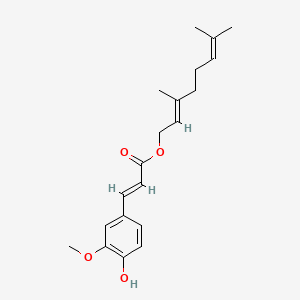

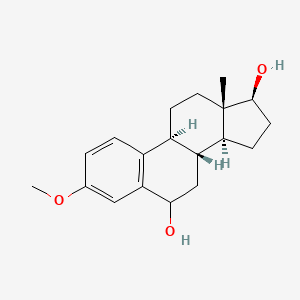

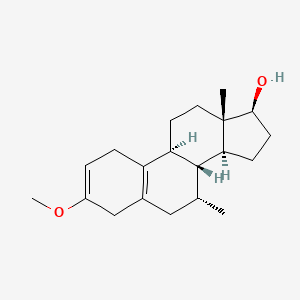

Geranyl ferulate is a natural compound that belongs to the chemical family of Phenylpropanoids . It is isolated from the herbs of Zanthoxylum nitidum . Its molecular formula is C20H26O4 and it has a molecular weight of 330.424 .

Synthesis Analysis

Geraniol, a valuable acyclic monoterpene alcohol, can be synthesized in Saccharomyces cerevisiae . The geraniol synthase Valeriana officinalis (tVoGES), which lacked a plastid-targeting peptide, yielded the highest geraniol production . To improve geraniol production, synthesis of the precursor geranyl diphosphate (GPP) was regulated by comparing three specific GPP synthase genes derived from different plants and the endogenous farnesyl diphosphate synthase gene variants ERG20 G (ERG20 K197G) and ERG20 WW (ERG20 F96W-N127W), and controlling endogenous ERG20 expression, coupled with increasing the expression of the mevalonate pathway by co-overexpressing IDI1, tHMG1, and UPC2-1 .Molecular Structure Analysis

The IUPAC name of Geranyl ferulate is [(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate . The InChI Key is KSRDJVKWHDQVBQ-TWGDSDBMSA-N .Chemical Reactions Analysis

Geraniol, the primary component of Geranyl ferulate, undergoes expected reactions. It can be converted to the tosylate, which is a precursor to the chloride . Geranyl chloride also arises by the Appel reaction by treating geraniol with triphenylphosphine and carbon tetrachloride . It can be hydrogenated . It can be oxidized to the aldehyde geranial .Physical And Chemical Properties Analysis

Geranyl ferulate is an oil . The EO isolated presented 0.907 g/cm3 of density, 1.474 of refraction index and [α]20 D = −17.6 of optical rotation .Aplicaciones Científicas De Investigación

Farmacología: Propiedades Anticancerígenas

El ferulato de geranilo ha sido estudiado por sus posibles propiedades anticancerígenas. La investigación sugiere que exhibe actividad contra ciertas líneas celulares cancerosas, como las células de cáncer colorrectal . Puede inducir estrés oxidativo y afectar el potencial de la membrana mitocondrial, lo que lleva a la apoptosis. Además, puede suprimir la expresión de genes antiapoptóticos e inducir genes proapoptóticos, proporcionando un mecanismo para sus efectos anticancerígenos .

Cosméticos: Fragancia y Cuidado de la Piel

En la industria cosmética, el this compound es valorado por su fragancia. Es un ingrediente común en los productos para el cuidado de la piel debido a su agradable aroma y posibles beneficios para la piel. Puede poseer propiedades antioxidantes, antibacterianas y antiinflamatorias, que pueden ser beneficiosas para la salud de la piel . Sin embargo, también figura como un alérgeno en Europa, por lo que su uso en cosméticos está regulado .

Agricultura: Protección y Mejora de Cultivos

El this compound juega un papel en la agricultura, particularmente en los cultivos bioenergéticos. Está involucrado en la reticulación entre hemicelulosa y lignina en la biomasa vegetal, lo cual es crucial para la integridad estructural de las plantas . Además, la esterificación de geraniol, un compuesto relacionado, se ha utilizado para aumentar la especificidad del producto en Escherichia coli diseñada, lo que podría tener implicaciones para la biotecnología agrícola .

Industria Alimentaria: Agente Aromatizante

La industria alimentaria utiliza el this compound como agente aromatizante. Está reconocido como seguro por los organismos reguladores como la FDA y se utiliza para mejorar el aroma y el sabor de diversos productos alimenticios. Los avances biotecnológicos han permitido la producción de ésteres aromáticos como el butirato de geranilo, que se utilizan para replicar los sabores naturales que se encuentran en las frutas y las flores .

Ciencia Ambiental: Aplicaciones Biotecnológicas

En la ciencia ambiental, los derivados del this compound, como el geraniol, se exploran por sus aplicaciones biotecnológicas. La producción de geraniol en huéspedes microbianos, por ejemplo, se ha optimizado para reducir la toxicidad y mejorar la especificidad del producto, lo que puede tener beneficios ambientales al proporcionar alternativas a los métodos de síntesis química .

Ciencia de Materiales: Materiales Funcionalizados

La investigación en ciencia de materiales ha investigado el uso de materiales funcionalizados con geranilo para la co-inmovilización de proteínas específica del sitio. Estos materiales pueden utilizarse para diversas aplicaciones, incluido el desarrollo de catalizadores, sensores y superficies bioactivas. El proceso de funcionalización consiste en unir moléculas de geranilamina a materiales que contienen grupos carboxílicos, que luego pueden interactuar con las proteínas de formas específicas .

Mecanismo De Acción

Target of Action

Geranyl ferulate, a derivative of geraniol, primarily targets the production of nitric oxide (NO) . Nitric oxide is a crucial biological regulator involved in various physiological and pathological processes. It plays a significant role in vasodilation, immune defense, neurotransmission, and regulation of cell death .

Mode of Action

Geranyl ferulate interacts with its targets by inhibiting the activities of alanine aminotransferase and aspartate aminotransferase in serum . It also protects the hepatic mitochondrial function through suppression of hepatic mitochondrial reactive oxygen species (ROS), mitochondrial electron transport chain enzyme activity, and mitochondrial DNA content .

Biochemical Pathways

Geranyl ferulate affects the biochemical pathways involved in the synthesis of geraniol. Geraniol is biosynthetically derived from geranyl diphosphate (GPP), catalyzed by geraniol synthase (GES) featuring a common ionization-dependent reaction mechanism . GPP is generated from the head-to-tail condensation of the universal five-carbon precursors, isopentenyl diphosphate (IPP) with its isomer dimethylallyl .

Pharmacokinetics

After intravenous administration of geraniol to rats, its concentration in whole blood decreased following an apparent pseudo-first order kinetics with a half-life of 12.5 ± 1.5 min . The absolute bioavailability values of oral formulations of emulsified geraniol were 92% .

Result of Action

Geraniol, a related compound, has been shown to exhibit anti-inflammatory, antioxidant, neuroprotective, and anticancer effects

Action Environment

It is known that the bioavailability and efficacy of related compounds can be influenced by factors such as ph, temperature, and the presence of other compounds

Safety and Hazards

Direcciones Futuras

Monoterpenes, including geraniol, have wide applications in the food, cosmetics, and medicine industries and have recently received increased attention as advanced biofuels . The platform developed for geraniol production can be readily used to synthesize other monoterpenes . This suggests potential future directions for the industrial application of Geranyl ferulate and related compounds.

Análisis Bioquímico

Biochemical Properties

Geranyl ferulate plays a significant role in biochemical reactions, particularly in inhibiting the production of nitric oxide. This inhibition is crucial in reducing inflammation and oxidative stress. Geranyl ferulate interacts with nitric oxide synthase enzymes, specifically inhibiting their activity, which leads to a decrease in nitric oxide production . Additionally, geranyl ferulate has been shown to interact with various proteins and biomolecules involved in inflammatory pathways, further contributing to its anti-inflammatory properties .

Cellular Effects

Geranyl ferulate exerts various effects on different cell types and cellular processes. In macrophage cells, geranyl ferulate inhibits the production of nitric oxide, thereby reducing inflammation . In neuronal-differentiated mouse neuroblastoma N2a cells, geranyl ferulate has been shown to prevent oxidative injury induced by reactive oxygen species, highlighting its neuroprotective effects . Furthermore, geranyl ferulate influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of key enzymes and proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of geranyl ferulate involves its interaction with nitric oxide synthase enzymes, leading to the inhibition of nitric oxide production . This inhibition occurs through the binding of geranyl ferulate to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. Additionally, geranyl ferulate modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and oxidative stress responses . These molecular interactions contribute to the compound’s anti-inflammatory and antioxidant effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of geranyl ferulate have been observed to change over time. Geranyl ferulate is relatively stable under standard laboratory conditions, but it can undergo degradation in certain environments. Studies have shown that geranyl ferulate is hydrolyzed in human and rat whole blood, as well as in rat liver homogenates, with varying half-lives . Long-term effects of geranyl ferulate on cellular function include sustained inhibition of nitric oxide production and protection against oxidative stress .

Dosage Effects in Animal Models

The effects of geranyl ferulate vary with different dosages in animal models. At lower doses, geranyl ferulate exhibits significant anti-inflammatory and antioxidant effects without noticeable toxicity . At higher doses, there may be potential adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where the beneficial effects of geranyl ferulate plateau at certain dosages, and further increases in dosage do not enhance its therapeutic properties .

Metabolic Pathways

Geranyl ferulate is involved in various metabolic pathways, primarily related to its antioxidant and anti-inflammatory activities. The compound interacts with enzymes such as nitric oxide synthase, influencing the production of nitric oxide and other reactive oxygen species . Additionally, geranyl ferulate affects metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels . These interactions contribute to the overall metabolic effects of geranyl ferulate.

Transport and Distribution

Within cells and tissues, geranyl ferulate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of geranyl ferulate in target tissues, enhancing its therapeutic effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

Geranyl ferulate exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects . Post-translational modifications and targeting signals may direct geranyl ferulate to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Propiedades

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-15(2)6-5-7-16(3)12-13-24-20(22)11-9-17-8-10-18(21)19(14-17)23-4/h6,8-12,14,21H,5,7,13H2,1-4H3/b11-9+,16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRDJVKWHDQVBQ-TWGDSDBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCOC(=O)C=CC1=CC(=C(C=C1)O)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/COC(=O)/C=C/C1=CC(=C(C=C1)O)OC)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)

![2,4-Dichlorofuro[3,2-D]pyrimidine](/img/structure/B585728.png)